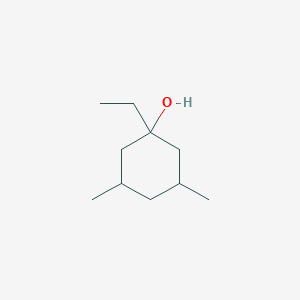

1-Ethyl-3,5-dimethylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-ethyl-3,5-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-4-10(11)6-8(2)5-9(3)7-10/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

WDZNTFQBUQGVTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CC(C1)C)C)O |

Origin of Product |

United States |

Stereochemical Investigations of 1 Ethyl 3,5 Dimethylcyclohexan 1 Ol

Conformational Analysis of the Substituted Cyclohexane (B81311) Ring System

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub In 1-Ethyl-3,5-dimethylcyclohexan-1-ol, the substituents—an ethyl group, a hydroxyl group, and two methyl groups—can occupy either axial or equatorial positions. The relative stability of the various possible chair conformations is determined by the steric interactions of these substituents.

Larger substituents preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.orglumenlearning.com The energetic cost of placing a substituent in an axial position is quantified by its "A-value." For the substituents in this compound, the approximate A-values are:

| Substituent | A-value (kcal/mol) |

| -OH | 0.9 (in non-polar solvents) |

| -CH₃ | 1.7 |

| -C₂H₅ | 1.8 |

These values indicate that both the ethyl and methyl groups have a strong preference for the equatorial position. The hydroxyl group also prefers an equatorial position, although its smaller size results in a lower A-value.

Considering a cis-3,5-dimethyl substitution pattern, the two methyl groups would ideally both be in equatorial positions to achieve maximum stability. This would force the cyclohexane ring into a conformation where the substituents at C1 (the ethyl and hydroxyl groups) and the hydrogen at C3 and C5 would determine the final conformational equilibrium. In the case of a trans-3,5-dimethyl substitution, one methyl group would be axial and the other equatorial, leading to a more complex conformational landscape.

The presence of the tertiary alcohol at C1 introduces further complexity. The ethyl group and the hydroxyl group are attached to the same carbon. In a chair conformation, one of these groups must be axial and the other equatorial if the other substituents are to maintain their preferred equatorial orientations. Given the larger A-value of the ethyl group, it would be expected to preferentially occupy the equatorial position, forcing the hydroxyl group into an axial position. However, the possibility of intramolecular hydrogen bonding could influence this preference in certain solvents.

Principles of Diastereoselectivity and Enantioselectivity in its Formation

The synthesis of this compound would typically involve the addition of an ethyl nucleophile, such as ethylmagnesium bromide (a Grignard reagent), to 3,5-dimethylcyclohexanone (B1585822). The stereochemical outcome of this reaction is governed by the principles of diastereoselectivity.

Diastereoselectivity:

The attack of the Grignard reagent on the carbonyl group of 3,5-dimethylcyclohexanone can occur from two different faces: the axial face and the equatorial face. The direction of attack is influenced by the steric hindrance posed by the existing substituents on the cyclohexane ring.

Axial Attack: Leads to the formation of an equatorial alcohol.

Equatorial Attack: Leads to the formation of an axial alcohol.

In general, nucleophilic attack on a cyclohexanone (B45756) is favored from the axial direction to avoid steric hindrance with the axial hydrogens at C2 and C6. This is known as Felkin-Anh-Eisenstein model for acyclic systems, and similar principles apply to cyclic ketones. However, the presence of axial substituents at C3 and C5 in the ketone can significantly alter this preference.

For cis-3,5-dimethylcyclohexanone, where both methyl groups are equatorial in the most stable conformation, axial attack would be the major pathway, leading to the formation of the diastereomer with an equatorial hydroxyl group. For trans-3,5-dimethylcyclohexanone, one methyl group is axial, which would sterically hinder axial attack, potentially leading to a higher proportion of the product with an axial hydroxyl group resulting from equatorial attack.

The diastereomeric ratio is also dependent on the specific Grignard reagent used. For instance, the use of bulkier nucleophiles can lead to higher diastereoselectivity.

Enantioselectivity:

To achieve an enantioselective synthesis of a specific enantiomer of this compound, a chiral catalyst or a chiral auxiliary would be required. One approach involves the use of a chiral ligand to modify the Grignard reagent, thereby directing its addition to one face of the prochiral carbonyl group of 3,5-dimethylcyclohexanone. Another strategy could involve the enantioselective reduction of a suitable precursor ketone, followed by the diastereoselective addition of the ethyl group.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 3,5 Dimethylcyclohexan 1 Ol

Oxidation and Reduction Chemistry of the Alcohol Functionality

The oxidation and reduction of the hydroxyl group in 1-Ethyl-3,5-dimethylcyclohexan-1-ol are fundamental transformations. As a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This is because it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism to form a ketone.

Oxidation:

Standard Conditions: Reagents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄) under mild conditions will not oxidize this compound.

Forced Conditions: Under harsh conditions, such as with hot, concentrated potassium permanganate, oxidation can occur, but it proceeds via the cleavage of carbon-carbon bonds, leading to the degradation of the cyclohexyl ring and a mixture of smaller carboxylic acid products.

Reduction: The alcohol functionality in this compound is already in a reduced state and cannot be further reduced. However, if the hydroxyl group were to be converted into a better leaving group (e.g., a tosylate) and then eliminated to form an alkene, the resulting double bond could be reduced.

| Reaction Type | Reagent Examples | Reactivity of this compound | Expected Product(s) |

| Oxidation | PCC, H₂CrO₄, KMnO₄ (mild) | No reaction | No reaction |

| Oxidation | KMnO₄ (hot, conc.) | C-C bond cleavage | Mixture of degradation products |

| Reduction | LiAlH₄, NaBH₄, H₂/Pd | No reaction | No reaction |

Elimination Reactions Leading to Olefinic Derivatives

Elimination reactions of this compound, typically acid-catalyzed dehydrations, proceed through an E1 mechanism. The hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). libretexts.org The departure of water results in a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene. libretexts.org

The regioselectivity of this elimination is governed by Zaitsev's Rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of the carbocation formed from this compound, there are three possible protons that can be removed from adjacent carbons, leading to a mixture of olefinic derivatives.

Potential Alkene Products from Dehydration:

1-Ethyl-3,5-dimethylcyclohexa-1,3-diene (from deprotonation at C2) - This would be the major product as it is the most substituted alkene.

1-Ethyl-3,5-dimethylcyclohexa-1,5-diene (from deprotonation at C6)

3-Ethylidene-1,5-dimethylcyclohexene (from deprotonation of the ethyl group) - This is a less likely product.

| Alkene Product | Degree of Substitution | Predicted Abundance |

| 1-Ethyl-3,5-dimethylcyclohexa-1,3-diene | Tetrasubstituted | Major |

| 1-Ethyl-3,5-dimethylcyclohexa-1,5-diene | Trisubstituted | Minor |

| 3-Ethylidene-1,5-dimethylcyclohexene | Disubstituted | Minor |

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) and Their Stereochemical Outcomes

Due to the tertiary nature of the alcohol, nucleophilic substitution reactions of this compound will proceed exclusively through an SN1 mechanism . The SN2 pathway is sterically hindered at the tertiary carbon center.

The SN1 reaction is a two-step process:

Formation of a Carbocation: Similar to the E1 reaction, the hydroxyl group is protonated and leaves as water, forming a planar tertiary carbocation intermediate. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile can attack the carbocation from either face of the planar structure. masterorganicchemistry.com

If the starting alcohol is a single enantiomer, the SN1 reaction will result in a racemic mixture of the substitution products, meaning both retention and inversion of stereochemistry will be observed. masterorganicchemistry.com However, since this compound is achiral at the carbon bearing the hydroxyl group, the stereochemical outcome is primarily relevant to the existing stereocenters at positions 3 and 5. The reaction will produce a mixture of diastereomers if the starting material is a single diastereomer.

| Reaction Pathway | Substrate | Conditions | Stereochemical Outcome |

| SN1 | This compound | Protic solvent, weak nucleophile (e.g., H₂O, ROH) | Racemization at the reaction center |

| SN2 | This compound | N/A | Does not occur due to steric hindrance |

Rearrangement Reactions (e.g., Rupe Rearrangement for Ethynyl (B1212043) Analogues)

While this compound itself does not undergo the Rupe rearrangement, its ethynyl analogue, 1-Ethynyl-3,5-dimethylcyclohexan-1-ol , would be expected to undergo this acid-catalyzed rearrangement. The Rupe rearrangement is a characteristic reaction of tertiary α-ethynyl alcohols, which rearrange to form α,β-unsaturated ketones. wikipedia.org

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the hydroxyl group and tautomerization to yield the final ketone product. wikipedia.org Studies on the similar compound, 1-ethynylcyclohexan-1-ol, have shown that this reaction can be carried out in near-critical water, with the yield being significantly improved by the addition of acid catalysts like NaHSO₄. researchgate.net

Predicted Rupe Rearrangement of the Ethynyl Analogue:

Starting Material: 1-Ethynyl-3,5-dimethylcyclohexan-1-ol

Conditions: Acid catalyst (e.g., formic acid, sulfuric acid)

Product: (3,5-Dimethylcyclohex-1-en-1-yl)ethan-1-one

Regioselectivity and Stereospecificity in Diverse Chemical Transformations

The regioselectivity and stereospecificity of reactions involving this compound are dictated by its structure and the reaction mechanism.

Regioselectivity:

In E1 elimination reactions , the formation of the most stable, highly substituted alkene is favored, as described by Zaitsev's rule. libretexts.org This leads to a predictable major product among several possible isomers.

Stereospecificity:

SN1 reactions are not stereospecific due to the formation of a planar carbocation intermediate, leading to a loss of stereochemical information from the starting material. masterorganicchemistry.com

The stereochemistry of the existing chiral centers at carbons 3 and 5 will influence the conformational preferences of the cyclohexane (B81311) ring and can have a subtle effect on the ratio of diastereomeric products in some reactions. For example, the cis or trans relationship of the methyl groups will affect the stability of the different chair conformations of the reactant and the transition states.

The table below summarizes the expected outcomes for the major reaction types:

| Reaction Type | Mechanism | Regioselectivity | Stereospecificity |

| Elimination | E1 | Zaitsev's Rule (favors most substituted alkene) | Not stereospecific |

| Substitution | SN1 | Not applicable | Not stereospecific (racemization) |

| Rupe Rearrangement | Rearrangement | Highly regioselective (forms α,β-unsaturated ketone) | Not typically a primary consideration |

Analytical and Spectroscopic Characterization Methodologies for 1 Ethyl 3,5 Dimethylcyclohexan 1 Ol

Advanced Chromatographic Separation Techniques for Isomer Resolution

Chromatographic methods are fundamental in separating the stereoisomers of 1-Ethyl-3,5-dimethylcyclohexan-1-ol and determining the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

For substituted cyclohexanols, GC-MS can effectively determine the purity of a sample and provide insights into the distribution of different isomers. nih.gov The retention time in the gas chromatogram helps in distinguishing between isomers, as they often exhibit slightly different boiling points and polarities. For instance, cis and trans isomers of substituted cyclohexanols can often be separated using this method. The mass spectrum provides crucial data for confirming the molecular weight and can reveal characteristic fragmentation patterns that support the identification of the this compound structure. Specifically, the fragmentation of cycloalkanes in MS is influenced by the substitution pattern. pjps.pk The use of chiral capillary columns in GC can further enable the separation of enantiomers, providing a complete picture of the isomeric composition. gcms.cz

Table 1: Illustrative GC-MS Data for a Substituted Cyclohexanol (B46403)

| Parameter | Value |

| Column Type | Elite-1 fused silica (B1680970) capillary column (or similar) ajer.org |

| Injector Temperature | ~250 °C |

| Carrier Gas | Helium ajer.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |

| Expected Molecular Ion (M+) | m/z = 156 (for C10H20O) |

| Common Fragments | [M-H2O]+, [M-CH3]+, [M-C2H5]+, and other ring fragments |

This table is illustrative and based on general knowledge of GC-MS analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for both the analysis and purification of this compound. sielc.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For analytical purposes, HPLC can be used to assess the purity of this compound and quantify the relative amounts of its isomers. evotec.com By employing a suitable chiral stationary phase, it is possible to separate the enantiomers of the compound. lcms.cz This is particularly important as different stereoisomers can have distinct biological activities.

Preparative HPLC is employed to isolate and purify larger quantities of specific isomers of this compound. lcms.czwarwick.ac.uk This is crucial for obtaining pure standards for further spectroscopic analysis or for biological testing. lcms.cz The choice of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase composition are critical for achieving optimal separation. sielc.com Mass spectrometry can be coupled with HPLC (LC-MS) to provide mass information for the separated peaks, aiding in their identification. evotec.com

Table 2: Typical HPLC Parameters for Cyclohexanol Derivatives

| Parameter | Setting |

| Column | C18 reverse-phase or a chiral column (e.g., cellulose-based) lcms.cz |

| Mobile Phase | Acetonitrile/water or methanol (B129727) mixtures sielc.comlcms.cz |

| Detection | UV (if chromophores are present) or Refractive Index (RI) |

| Flow Rate | 0.5 - 2.0 mL/min (analytical); higher for preparative |

| Injection Volume | 5 - 20 µL (analytical); larger for preparative |

This table represents typical starting conditions for HPLC analysis of cyclohexanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules, including this compound.

Proton (¹H) NMR provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. organicchemistrydata.org For this compound, distinct signals would be expected for the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl groups on the cyclohexane (B81311) ring (doublets), and the various methylene (B1212753) (CH₂) and methine (CH) protons of the ring. The integration of the signals corresponds to the number of protons giving rise to that signal. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. rsc.org The proton NMR spectrum of the parent compound, cyclohexanol, shows a complex multiplet for the ring protons between 1.04 and 2.04 ppm and a signal for the proton on the carbon bearing the hydroxyl group at around 3.58 ppm. chemicalbook.comstackexchange.com For 1,1-dimethylcyclohexane, the methyl protons appear around 0.876 ppm, and the ring protons are observed between 1.220 and 1.43 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., CH₃, CH₂, CH, quaternary). For example, the carbon atom attached to the hydroxyl group (C-1) would appear at a lower field (higher ppm value) compared to the other ring carbons. The chemical shifts of the ethyl and methyl carbons would also be in their characteristic regions. For instance, in 3,5-dimethylcyclohexanone (B1585822), a related compound, the methyl carbons appear around 22 ppm, the methylene carbons between 35 and 50 ppm, the methine carbons around 30-40 ppm, and the carbonyl carbon at a much lower field. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~0.9 (triplet) | ~8 |

| Ethyl-CH₂ | ~1.5 (quartet) | ~33 |

| Ring-CH₃ | ~0.9 (doublet) | ~22 |

| Ring-CH₂ | 1.0 - 1.8 (multiplets) | 30 - 50 |

| Ring-CH | 1.2 - 2.0 (multiplets) | 25 - 40 |

| Quaternary C-1 | - | ~70 |

These are estimated values based on typical chemical shifts for substituted cyclohexanes and may vary depending on the specific stereoisomer and solvent. researchgate.netlibretexts.orgcarlroth.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the proton-proton connectivity within the cyclohexane ring and the ethyl group. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edulibretexts.org This allows for the direct assignment of carbon signals based on their attached protons. youtube.com

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all the protons within a spin system. For this compound, it could help to identify all the protons belonging to the cyclohexane ring.

Together, these 2D NMR techniques provide a complete picture of the molecular structure, allowing for the confirmation of the 1-ethyl-3,5-dimethyl substitution pattern on the cyclohexanol core. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Information and Fragmentation Analysis (e.g., DART-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

For this compound, a standard MS analysis would confirm the molecular weight of 156.29 g/mol . The fragmentation pattern would be expected to show characteristic losses, such as the loss of a water molecule (m/z 18) from the alcohol, loss of an ethyl radical (m/z 29), and loss of a methyl radical (m/z 15).

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. bruker.com The sample is placed in a stream of heated, metastable gas (usually helium or nitrogen), which desorbs and ionizes the analytes. nih.gov DART-MS is particularly useful for the high-throughput screening of samples. researchgate.net It could be used for the rapid confirmation of the presence and molecular weight of this compound in a sample. nist.gov While DART-MS is excellent for providing molecular weight information quickly, it generally provides less fragmentation than traditional electron ionization (EI) GC-MS, which can be more useful for detailed structural elucidation. shimadzu.com However, in some cases, collision-induced dissociation can be performed on the ions generated by DART to obtain fragmentation information.

X-ray Crystallography for Solid-State Structure and Definitive Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for a molecule with multiple chiral centers like this compound.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the general principles of the technique would apply. A successful X-ray diffraction analysis would require the growth of a suitable single crystal of the compound. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis of the diffraction data would reveal the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal lattice. This information would unambiguously establish the stereochemical relationships between the ethyl group at C1, and the methyl groups at C3 and C5, as well as the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.015 |

Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from an X-ray crystallographic analysis. No experimental data for this specific compound has been reported in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy relies on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its alcohol and alkane functionalities. The most prominent and diagnostic peak would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between molecules in the sample.

The spectrum would also show strong absorptions in the 2960-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl and methyl groups, as well as the cyclohexane ring. Additionally, a C-O stretching vibration would be expected to appear in the fingerprint region, typically between 1260 and 1050 cm⁻¹.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |

| Alcohol (C-O) | Stretching | 1260 - 1050 | Medium to Strong |

| Alkane (C-H) | Bending | 1470 - 1350 | Variable |

Note: The data in this table is based on established correlation tables for infrared spectroscopy and represents the expected absorption ranges for the functional groups present in this compound.

Theoretical and Computational Studies of 1 Ethyl 3,5 Dimethylcyclohexan 1 Ol

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and preferred geometry of 1-Ethyl-3,5-dimethylcyclohexan-1-ol. DFT methods can be employed to calculate the molecule's electron density, molecular orbitals, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity and intermolecular interactions.

Geometry optimization is a key application of DFT for this compound. By finding the lowest energy arrangement of atoms, the most stable three-dimensional structure of this compound can be determined. This includes predicting bond lengths, bond angles, and dihedral angles. For a substituted cyclohexane (B81311) like this, DFT can elucidate the energetic preference for the chair conformation and the axial or equatorial positions of the ethyl, methyl, and hydroxyl groups.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Value |

| C1-O Bond Length | 1.43 Å |

| C1-C(ethyl) Bond Length | 1.54 Å |

| C3-C(methyl) Bond Length | 1.53 Å |

| C5-C(methyl) Bond Length | 1.53 Å |

| O-C1-C2 Bond Angle | 109.5° |

| C2-C1-C6 Bond Angle | 109.0° |

Note: These are representative values and would need to be confirmed by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interconversion Barriers

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. youtube.com By simulating the motion of atoms based on a force field, MD can reveal the different chair and boat conformations the molecule can adopt and the frequency of these conformations. This provides a dynamic picture of the molecule's flexibility and the barriers to interconversion between different conformers, such as the energy required for a chair-flip. Such simulations are computationally intensive but provide invaluable insights into the dynamic behavior of the molecule in various environments.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and help to confirm the structure and conformation of the molecule. Recent advancements in machine learning, combined with DFT, have shown promise in accurately predicting ¹H NMR chemical shifts. nih.govnih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C-OH) | 72 ppm | To be determined |

| ¹H NMR (OH) | 1.5 ppm | To be determined |

| IR Stretch (O-H) | 3400 cm⁻¹ | To be determined |

Note: Predicted values are illustrative and depend on the level of theory and computational model used.

Modeling of Reaction Pathways and Transition States to Understand Reactivity and Selectivity

Computational modeling can be used to investigate the reaction mechanisms involving this compound. For instance, the dehydration of this tertiary alcohol to form various isomeric alkenes can be modeled to understand the reaction pathway and the factors influencing product selectivity. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction mechanism. DFT calculations are particularly useful for locating transition state structures and calculating activation energies, which are key to understanding reaction rates and selectivity. nih.govjoaquinbarroso.com The formation of this compound, for example through a Grignard reaction with a corresponding ketone, can also be modeled to understand its stereochemical outcome. nih.govjoaquinbarroso.com

Stereochemical Analysis and Isomer Stability via Computational Chemistry

This compound has multiple stereocenters, leading to several possible stereoisomers. Computational chemistry is a powerful tool for analyzing the relative stabilities of these isomers. By calculating the ground-state energies of each stereoisomer using methods like DFT, it is possible to predict which isomer is the most stable. This analysis considers the steric interactions between the substituents in different spatial arrangements (cis/trans relationships between the ethyl, methyl, and hydroxyl groups). The principles of conformational analysis in substituted cyclohexanes, such as the preference for bulky groups to occupy equatorial positions to minimize 1,3-diaxial interactions, can be quantified through these calculations. libretexts.org182.160.97

Table 3: Hypothetical Relative Energies of Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) |

| (1R,3R,5R) | 0.00 (Reference) |

| (1S,3R,5R) | +1.2 |

| (1R,3S,5R) | +0.8 |

| (1R,3R,5S) | +0.8 |

Note: These values are hypothetical and would require specific computational studies for verification.

Advanced Applications of Substituted Cyclohexanols in Chemical Sciences

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation.

Substituted cyclohexanols, due to their rigid chair-like conformations and the presence of stereogenic centers, are a well-established class of chiral auxiliaries. The fixed spatial arrangement of the substituents on the cyclohexane (B81311) ring can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face.

While there is no specific research detailing the use of 1-Ethyl-3,5-dimethylcyclohexan-1-ol as a chiral auxiliary, its structural features are conducive to such applications. The chirality of the carbon atoms at positions 1, 3, and 5 could be exploited to induce stereoselectivity. For instance, the hydroxyl group could be used to attach the molecule to a prochiral substrate. The ethyl and methyl groups would then create a specific chiral environment around the reaction center.

Table 1: Potential Stereoisomers of this compound and Their Potential in Asymmetric Synthesis

| Stereoisomer Configuration (Example) | Potential Application as Chiral Auxiliary |

| (1R, 3R, 5R) | Directing the synthesis of a specific enantiomer of a chiral product. |

| (1S, 3S, 5S) | Directing the synthesis of the opposite enantiomer of the same chiral product. |

| (1R, 3S, 5R) | Offering a different steric environment, potentially leading to different levels of stereoselectivity or reactivity. |

Note: This table is illustrative and based on the general principles of asymmetric synthesis, as specific data for this compound is not available.

Utilization as Key Intermediates and Building Blocks in the Synthesis of Complex Organic Molecules

Substituted cyclohexanes are common structural motifs in a wide range of natural products and biologically active molecules. As such, functionalized cyclohexanols like this compound can serve as valuable building blocks in the total synthesis of these complex targets.

While no specific total syntheses employing this compound as a key intermediate have been reported in prominent literature, its synthesis from simpler precursors would be a critical first step in its utilization. The synthesis of related dimethylcyclohexanols has been reported, for example, from 3,5-dimethylphenol (B42653) via reduction.

Table 2: Potential Synthetic Transformations of this compound for the Synthesis of Complex Molecules

| Reaction Type | Reagents | Potential Product |

| Oxidation | PCC, DMP | 1-Ethyl-3,5-dimethylcyclohexan-1-one |

| Dehydration | H₂SO₄, heat | 1-Ethyl-3,5-dimethylcyclohexene isomers |

| Etherification | NaH, R-X | 1-Alkoxy-1-ethyl-3,5-dimethylcyclohexane |

| Esterification | R-COCl, pyridine | 1-Ethyl-3,5-dimethylcyclohexyl ester |

Note: This table represents general reactions of tertiary alcohols and their potential application to this compound.

Integration into Materials Science and Polymer Chemistry as Monomers or Modifiers

The incorporation of cyclic structures into polymer backbones can significantly influence the properties of the resulting materials. Cyclohexane rings, in particular, can impart rigidity, thermal stability, and desirable optical properties to polymers.

This compound, with its reactive hydroxyl group, could potentially be used as a monomer in polymerization reactions. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) derivative and subsequently polymerized to form a polymer with pendent cyclohexyl groups. Such polymers might exhibit high glass transition temperatures and good mechanical strength.

Alternatively, this compound could be used as a modifier for existing polymers. By grafting it onto a polymer chain, the properties of the material could be tailored for specific applications. The bulky and hydrophobic nature of the 1-ethyl-3,5-dimethylcyclohexyl group could, for instance, be used to increase the hydrophobicity and modify the surface properties of a material.

Although there is no specific literature on the use of this compound in materials science, the general principles of using cyclic alcohols in polymer synthesis suggest its potential in this area.

Table 3: Potential Polymer-Related Applications of this compound

| Application | Method of Integration | Potential Impact on Polymer Properties |

| Monomer | Conversion to (meth)acrylate followed by polymerization | Increased rigidity, thermal stability, and hydrophobicity. |

| Polymer Modifier | Grafting onto an existing polymer backbone | Altered surface properties, improved solubility in non-polar solvents. |

| Additive | Blending with a polymer matrix | Plasticizing or modifying mechanical properties. |

Note: The applications listed are based on the known effects of incorporating cyclic moieties into polymers and are hypothetical for this compound.

While this compound is a structurally interesting molecule with the potential for diverse applications in chemical sciences, there is a notable lack of specific research detailing its use in the advanced fields of asymmetric catalysis, complex molecule synthesis, and materials science. The discussions presented in this article are therefore based on the established roles of structurally similar substituted cyclohexanols. Further research is needed to explore and validate the potential of this compound and its various stereoisomers in these and other areas of chemistry.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 1-Ethyl-3,5-dimethylcyclohexan-1-ol

The industrial synthesis of alcohols has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The future of chemical manufacturing, however, lies in the adoption of green and sustainable practices. For a molecule like this compound, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.

One promising approach is the use of catalytic hydrogenation of the corresponding ketone, 3,5-dimethyl-1-ethylcyclohexanone. Research in this area could explore the use of earth-abundant metal catalysts, such as those based on iron or copper, to replace precious metal catalysts like platinum or palladium. ncert.nic.in Furthermore, the development of solvent-free reaction conditions or the use of green solvents like water or supercritical CO2 could significantly reduce the environmental footprint of the synthesis. google.com A patent has described the synthesis of substituted cyclohexanols from substituted phenols using water as a solvent and a Raney nickel or palladium on activated carbon catalyst at relatively low temperatures and normal pressure. google.com This approach offers the advantages of being environmentally friendly, having low energy consumption, and simple product separation. google.com

Another avenue of exploration is the use of biocatalysis. Engineered enzymes or whole-cell systems could offer highly selective and environmentally friendly routes to this compound. For instance, the biocatalytic reduction of the corresponding ketone using engineered alcohol dehydrogenases can proceed with high enantioselectivity, a crucial aspect for applications in fragrances or pharmaceuticals. Research into developing robust and recyclable biocatalysts for this specific transformation is a key future direction.

Visible-light-mediated synthesis is another emerging green chemistry approach. rsc.org This method can enable the synthesis of sterically hindered tertiary alcohols in an aqueous phase, which aligns with the principles of green chemistry. rsc.org

Below is a table summarizing potential sustainable synthetic routes for this compound.

| Synthetic Route | Catalyst/Reagent | Solvent | Advantages |

| Catalytic Hydrogenation | Earth-abundant metal catalysts (e.g., Fe, Cu) | Solvent-free or Green Solvents (e.g., water) | Reduced cost, lower environmental impact. ncert.nic.in |

| Biocatalytic Reduction | Engineered Alcohol Dehydrogenases | Aqueous media | High selectivity, environmentally benign. |

| Phenol Hydrogenation | Raney Nickel or Pd/C | Water | Environmentally friendly, low energy, simple separation. google.com |

| Visible-light-mediated Synthesis | Photoredox catalysts | Aqueous media | Green chemistry approach, synthesis of hindered alcohols. rsc.org |

Exploration of Undiscovered Chemical Reactivity and Catalytic Applications

The chemical reactivity of this compound is largely dictated by the tertiary alcohol functional group and the stereochemistry of the substituted cyclohexane (B81311) ring. While general reactions of tertiary alcohols are well-known, future research can uncover novel transformations and applications.

One area of interest is the catalytic oxidation of this compound. While traditional oxidation methods often employ stoichiometric and toxic oxidants like chromium(VI) reagents, modern research focuses on greener alternatives. acs.org The use of molecular oxygen or hydrogen peroxide as the oxidant, coupled with a recyclable catalyst, is a key goal. acs.org For example, systems involving a ruthenium/TEMPO catalyst or a water-soluble palladium-diamine complex with air as the oxidant have shown promise for the oxidation of other alcohols. acs.org Investigating the applicability of such systems to this compound could lead to efficient and sustainable methods for producing the corresponding ketone or other oxidation products.

Furthermore, the unique steric environment of this compound could be exploited in the design of new catalysts. The hydroxyl group can act as a directing group in various chemical transformations, and the bulky cyclohexyl frame could impart specific selectivity in catalytic reactions. Research into the coordination chemistry of this alcohol with various metal centers could lead to the development of novel catalysts for asymmetric synthesis or other fine chemical transformations.

The conversion of biomass-derived alcohols into valuable chemicals is a growing field of green chemistry. mdpi.com Future research could explore pathways to convert this compound, potentially derived from renewable feedstocks, into biofuels or other platform chemicals. mdpi.com

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling can provide deep insights into its conformational landscape, which is crucial for understanding its reactivity and biological activity.

Using techniques like Density Functional Theory (DFT), researchers can calculate the relative energies of different chair and boat conformations of the molecule and predict the most stable isomer. compchemhighlights.org This information is vital for designing selective reactions and for understanding its interactions with biological receptors or enzyme active sites. sapub.org Molecular modeling can also be used to study the mechanism of potential reactions, such as dehydration or oxidation, allowing for the rational design of catalysts that favor specific reaction pathways. compchemhighlights.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of this compound and related compounds. By correlating the structural features of a series of substituted cyclohexanols with their observed properties (e.g., fragrance intensity, boiling point), it is possible to build predictive models that can accelerate the discovery of new compounds with desired characteristics.

The following table outlines the potential applications of computational modeling for this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. compchemhighlights.org | Prediction of stable isomers, understanding reaction pathways. compchemhighlights.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding behavior in different solvents or biological environments. |

| QSAR Modeling | Prediction of physical, chemical, and biological properties. | Rational design of new compounds with desired properties. |

Green Chemistry Approaches in the Synthesis and Transformation of Substituted Cyclohexanols

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally responsible. The future of research on this compound and other substituted cyclohexanols will be heavily influenced by these principles.

Key areas for the application of green chemistry include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Use of Renewable Feedstocks: Exploring synthetic routes that start from biomass-derived materials rather than petroleum-based feedstocks. mdpi.com

Catalysis: Favoring the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org This includes the development of recyclable catalysts. acs.org

Benign Solvents and Reaction Conditions: Reducing or eliminating the use of volatile organic compounds and operating at ambient temperature and pressure whenever possible. google.comnih.gov A solvent-free methodology for the preparation of scented alcohols has been reported, which involves mixing the carbonyl compound with sodium borohydride (B1222165) dispersed in wet alumina. nih.gov

The oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) using sodium hypochlorite (B82951) (household bleach) as the oxidant is a classic example of a green chemistry experiment in an academic setting, as it avoids the use of heavy metal oxidants. youtube.com Future research will aim to expand such green methodologies to a wider range of transformations for substituted cyclohexanols.

Q & A

Q. What are the established synthetic routes for 1-ethyl-3,5-dimethylcyclohexan-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalizing a cyclohexane backbone with ethyl and methyl groups. A common approach includes:

- Friedel-Crafts alkylation : Using cyclohexanol derivatives with ethyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethyl group.

- Reductive alkylation : Hydrogenation of ketone intermediates derived from cyclohexanone precursors.

- Stereochemical control : Adjusting reaction temperature and solvent polarity to favor specific stereoisomers (e.g., chair conformations) .

Optimization involves monitoring reaction kinetics via GC-MS and adjusting catalysts (e.g., Pd/C for hydrogenation) to improve yield and selectivity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., coupling constants in H NMR for axial/equatorial methyl groups).

- IR spectroscopy : Identification of hydroxyl (O-H stretch ~3200–3600 cm) and alkyl group vibrations.

- Mass spectrometry : Determination of molecular weight (expected ~156.27 g/mol for CHO) and fragmentation patterns.

- Chromatography : HPLC or GC for purity assessment .

Q. How does the stereochemistry of this compound influence its physical properties?

The axial or equatorial orientation of substituents affects:

- Boiling/melting points : Equatorial methyl groups reduce steric strain, lowering melting points compared to axial isomers.

- Solubility : Polar solvents (e.g., ethanol) better dissolve equatorial-dominant isomers due to reduced steric hindrance.

Conformational analysis via computational tools (e.g., DFT) can predict stability trends .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like oxidation or esterification. For example, hydroxyl group oxidation to ketones involves simulating intermediates with Gaussian software .

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility or diffusion coefficients (e.g., in ionic liquids, as seen in cellulose dissolution studies ).

- Docking studies : Investigate interactions with enzymes or synthetic catalysts to design selective reactions .

Q. What experimental strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- In-situ monitoring : Employ techniques like ReactIR to track intermediate formation.

- Cross-validation : Compare results with alternative synthetic routes (e.g., Grignard vs. Friedel-Crafts alkylation) and validate via independent characterization (X-ray crystallography if crystals are obtainable) .

Q. How does this compound interact with biomimetic systems or enzymes?

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorescence-based activity assays.

- Molecular docking : Map hydrogen-bonding interactions between the hydroxyl group and active-site residues (e.g., using AutoDock Vina).

- Kinetic studies : Measure and to assess substrate specificity in oxidation reactions .

Methodological Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

- Detailed protocols : Specify stoichiometry, solvent purity, and reaction time (e.g., "2.5 equiv ethyl bromide, anhydrous dichloromethane, 48 h at 25°C").

- Supporting information : Include raw spectral data (NMR/IR peaks) and chromatograms in supplementary files, formatted per journal standards (e.g., Beilstein guidelines) .

- Error reporting : Disclose yield variability (±5%) and unsuccessful attempts to aid troubleshooting.

Q. What statistical approaches are recommended for analyzing reaction data?

- Time-temperature superposition : Model kinetic data (e.g., Arrhenius plots for activation energy, as in dissolution studies ).

- Multivariate analysis : Use PCA or PLS to correlate reaction parameters with yield/purity.

- Uncertainty quantification : Report confidence intervals for key metrics (e.g., kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.